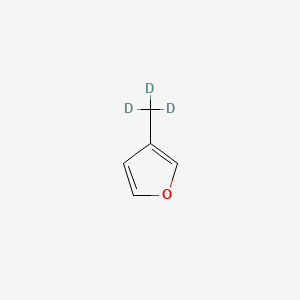

3-Methylfuran-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trideuteriomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRQXYWFQKJIP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662102 | |

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105855-05-8 | |

| Record name | 3-(~2~H_3_)Methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylfuran-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of 3-Methylfuran-d3 in scientific research. Primarily, this deuterated stable isotope serves as a crucial internal standard for the precise quantification of its non-deuterated counterpart, 3-methylfuran (B129892), in various complex matrices. This is particularly vital in fields such as food safety analysis and environmental monitoring, where accurate measurement of volatile organic compounds (VOCs) is paramount.

Core Application: Isotope Dilution Mass Spectrometry

This compound is the preferred internal standard for isotope dilution mass spectrometry (IDMS) methods targeting 3-methylfuran.[1][2] Its utility stems from its chemical and physical properties being nearly identical to the native analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass due to the deuterium (B1214612) labeling allows for its distinct detection by a mass spectrometer. This co-elution and differential detection enable highly accurate and precise quantification by correcting for analyte losses during sample workup and variations in instrument response.

One of the most prominent applications of this methodology is in the analysis of food products, particularly those susceptible to the formation of furan (B31954) and its derivatives during thermal processing. Coffee is a notable example where 3-methylfuran is often detected.[3] The use of this compound allows for the reliable quantification of 3-methylfuran in such complex food matrices, helping to assess consumer exposure to these potentially harmful compounds.

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of an analytical method employing this compound as an internal standard for the analysis of 3-methylfuran in coffee.

| Parameter | Value | Reference |

| Instrumentation | Headspace-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME-GC/MS) | [2] |

| Internal Standard | This compound | [2] |

| Matrix | Ground Green Coffee ("pseudo-blank matrix") | |

| Calibration | Six-point calibration curves | |

| Linearity Assessment | Back calculation of calibrators (residual < ±15%) |

Concentrations of 3-Methylfuran Detected in Coffee Samples Using this compound as an Internal Standard:

| Coffee Type | Mean Concentration (ng/g) | Reference |

| Regular Ground (not brewed) | 447 | |

| Decaffeinated (not brewed) | 463 | |

| Cartridge Type (not brewed) | 508 | |

| Instant (regular) | 72.9 | |

| Instant (decaffeinated) | 75.2 | |

| Brewed (regular ground) | 6.4 | |

| Brewed (decaffeinated) | 6.7 | |

| Brewed (espresso) | 19 |

Experimental Protocols

Representative Protocol: Quantification of 3-Methylfuran in Coffee by HS-SPME-GC/MS with Isotope Dilution

This protocol is a synthesized representation of methodologies described in the literature for the analysis of furan derivatives in food matrices.

1. Sample Preparation and Extraction:

-

Weigh 1 gram of homogenized coffee sample into a 20 mL headspace vial.

-

Add 4 grams of sodium chloride (NaCl) and 9 mL of mineral water to the vial.

-

Spike the sample with a known concentration of this compound solution in methanol.

-

Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

-

Vortex the sample for 1 minute to ensure thorough mixing.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler with an agitator.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

-

Column: Use a DB-624 capillary column (60 m x 0.25 mm I.D., 1.4 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 40°C, hold for 5 minutes.

-

Ramp to 100°C at 5°C/min.

-

Ramp to 240°C at 15°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Operate in Electron Ionization (EI) mode at 70 eV.

-

Acquire data in Selected Ion Monitoring (SIM) mode.

-

Monitor the following ions:

-

3-Methylfuran: m/z 82 (quantifier), 53 (qualifier)

-

This compound: m/z 85 (quantifier), 56 (qualifier)

-

-

4. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of 3-methylfuran and a constant concentration of this compound.

-

Plot the ratio of the peak area of the 3-methylfuran quantifier ion (m/z 82) to the peak area of the this compound quantifier ion (m/z 85) against the concentration of 3-methylfuran.

-

Determine the concentration of 3-methylfuran in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Metabolic Pathway of Methylfurans

The metabolic activation of methylfurans, such as 3-methylfuran, is believed to follow a pathway similar to that of furan. The initial step involves oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then form adducts with cellular macromolecules like DNA and proteins, or be detoxified through conjugation with glutathione (B108866) (GSH).

References

In-Depth Technical Guide to 3-Methylfuran-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of 3-Methylfuran-d3. This deuterated analog of 3-methylfuran (B129892) serves as a valuable internal standard in quantitative analytical studies, particularly in the fields of food science, environmental analysis, and metabolomics.

Core Chemical Properties and Structure

This compound, also known as 3-(trideuteriomethyl)furan, is a stable isotope-labeled version of the naturally occurring volatile organic compound 3-methylfuran. The three hydrogen atoms of the methyl group are replaced with deuterium (B1214612), resulting in a compound that is chemically similar to its non-deuterated counterpart but easily distinguishable by mass spectrometry. This property makes it an ideal internal standard for correcting variations in sample preparation and instrument response.[1]

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often reported for the non-deuterated form, 3-methylfuran, due to their close similarity.

Table 1: Chemical and Physical Properties of this compound and 3-Methylfuran

| Property | This compound | 3-Methylfuran |

| CAS Number | 105855-05-8 | 930-27-8 |

| Molecular Formula | C₅H₃D₃O | C₅H₆O[2] |

| Molecular Weight | 85.12 g/mol | 82.10 g/mol [2] |

| Appearance | Colorless to pale yellow liquid (estimated) | Colorless liquid[3] |

| Boiling Point | ~65-66 °C (at 760 mmHg) | 65-66 °C (at 760 mmHg)[3] |

| Density | ~0.92 g/mL | 0.92 g/mL |

| Flash Point | -20.6 °C (estimated) | -20.6 °C |

| Solubility | Soluble in alcohol and other organic solvents | Soluble in alcohol; water solubility: 3030 mg/L @ 25 °C (estimated) |

| InChI | InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 |

| InChIKey | KJRRQXYWFQKJIP-FIBGUPNXSA-N | KJRRQXYWFQKJIP-UHFFFAOYSA-N |

| SMILES | C1=C(OC=C1)[2H]C([2H])[2H] | CC1=COC=C1 |

Chemical Structure

The structure of this compound consists of a five-membered furan (B31954) ring with a deuterated methyl group attached at the 3-position.

Caption: Chemical structure of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data Overview

| Technique | Description |

| ¹H NMR | The proton NMR spectrum of this compound is expected to be simplified compared to 3-methylfuran. The characteristic singlet of the methyl protons will be absent. The signals for the protons on the furan ring will remain. For 3-methylfuran, these typically appear as multiplets in the aromatic region. |

| ¹³C NMR | The carbon-13 NMR spectrum will show signals for the carbon atoms of the furan ring. The carbon of the deuterated methyl group will exhibit a characteristic triplet in the proton-coupled spectrum due to coupling with deuterium (spin I=1). |

| Mass Spectrometry (MS) | In the mass spectrum, this compound will show a molecular ion peak (M⁺) at m/z 85, which is 3 mass units higher than that of 3-methylfuran (m/z 82). The fragmentation pattern is expected to be similar to 3-methylfuran, with key fragments showing a +3 Da shift if they retain the deuterated methyl group. A common fragment for methylfurans is the loss of a hydrogen radical to form a stable furfuryl-type cation. |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route would involve the reduction of 3-furoic acid to 3-furanmethanol, followed by conversion to a tosylate or halide, and subsequent reduction with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). An alternative approach could involve the deuteration of a suitable precursor to 3-methylfuran.

A general conceptual workflow for a possible synthesis is outlined below:

Caption: Conceptual synthesis workflow for this compound.

Use as an Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard for the quantification of furan and its derivatives in food and environmental samples by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for its use.

1. Preparation of Stock and Working Solutions:

-

Primary Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Working Internal Standard Solution: Dilute the primary stock solution with the appropriate solvent to a working concentration suitable for spiking into samples and calibration standards (e.g., 10 µg/mL).

2. Sample Preparation (Example: Headspace GC-MS of a Food Matrix):

-

Homogenize the food sample.

-

Accurately weigh a specific amount of the homogenized sample into a headspace vial.

-

Add a known volume of the working internal standard solution (this compound) to the vial.

-

Add a salting-out agent (e.g., sodium chloride) and water to the vial to facilitate the release of volatile compounds.

-

Seal the vial immediately.

3. Calibration Curve Preparation:

-

Prepare a series of calibration standards containing known concentrations of the target analyte (e.g., 3-methylfuran).

-

Spike each calibration standard with the same amount of the this compound internal standard as used for the samples.

4. GC-MS Analysis:

-

The following table provides typical GC-MS parameters for the analysis of furan derivatives.

Table 3: Example GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent 7890B GC or equivalent |

| MS System | Agilent 5977B MSD or equivalent |

| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm |

| Injection Mode | Headspace or SPME, Split (e.g., 10:1) |

| Injector Temperature | 280 °C |

| Oven Program | 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) |

| Carrier Gas | Helium, constant flow (e.g., 1.40 mL/min) |

| MSD Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (3-Methylfuran) | m/z 82 |

| Quantifier Ion (this compound) | m/z 85 |

5. Data Analysis:

-

Integrate the peak areas of the quantifier ions for the analyte and the internal standard.

-

Calculate the response factor (RF) from the calibration standards.

-

Determine the concentration of the analyte in the samples using the internal standard calibration method.

The logical relationship for quantification using an internal standard is depicted below.

Caption: Workflow for quantification using an internal standard.

Conclusion

This compound is an essential tool for researchers and scientists requiring accurate quantification of 3-methylfuran and related furan derivatives. Its chemical and physical properties closely mirror those of the native compound, while its distinct mass allows for effective use as an internal standard in GC-MS and other mass spectrometry-based analytical methods. The detailed methodologies and data presented in this guide are intended to support its effective application in research and drug development.

References

In-Depth Technical Guide: Synthesis and Isotopic Purity of 3-Methylfuran-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 3-Methylfuran-d3. This deuterated analog of 3-methylfuran (B129892) is a valuable tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The incorporation of stable heavy isotopes is a critical technique for tracer studies in drug development, aiding in the understanding of pharmacokinetic and metabolic profiles[1].

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Method | Reference |

| Chemical Purity | >95% - 99.91% | HPLC | [2] |

| Isotopic Purity | >95% | NMR | |

| Molecular Formula | C₅H₃D₃O | - | [2] |

| Molecular Weight | 85.12 g/mol | - | [2] |

| Appearance | Colorless to Light Brown Oil | Visual | |

| Boiling Point | 65-66 °C (for unlabeled 3-methylfuran) | - | |

| Density | 0.92 g/mL (for unlabeled 3-methylfuran) | - |

Table 1: Physicochemical and Purity Data for this compound

| Isotopologue | Expected Mass (m/z) | Relative Abundance at 99% Isotopic Enrichment |

| d3 | 85.0607 | ~97.03% |

| d2 | 84.0544 | ~2.94% |

| d1 | 83.0481 | ~0.03% |

| d0 | 82.0419 | <0.01% |

Table 2: Theoretical Isotopic Distribution of this compound

Synthesis of this compound: A Proposed Experimental Protocol

While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and detailed synthetic route can be derived from established furan (B31954) synthesis methodologies. A common approach involves the use of a suitable furan precursor and a deuterated methylating agent. The following protocol is a proposed method based on the principles of organometallic cross-coupling reactions.

Reaction Scheme:

3-Bromofuran (B129083) + CD₃I (in the presence of a suitable catalyst and base) → this compound

Materials and Reagents:

-

3-Bromofuran

-

Iodomethane-d3 (B117434) (CD₃I)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., Triethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus

Experimental Procedure:

-

Reaction Setup: Under an inert atmosphere, a flame-dried round-bottom flask is charged with 3-bromofuran (1.0 equivalent), a palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and copper(I) iodide (0.1 equivalents).

-

Solvent and Reagent Addition: Anhydrous THF is added to dissolve the solids. Subsequently, triethylamine (B128534) (2.0 equivalents) and iodomethane-d3 (1.2 equivalents) are added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, or gently heated to 50-60 °C to expedite the reaction, while monitoring the progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is carefully removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Isotopic Purity Determination: Detailed Protocols

The determination of isotopic purity is crucial to validate the successful incorporation of deuterium. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS) is used for the analysis.

-

MS Parameters:

-

Ionization Mode: Positive ion mode is typically used.

-

Mass Range: The instrument is set to scan a mass range that includes the molecular ions of all possible isotopologues (d0 to d3).

-

Resolution: A high resolution is essential to distinguish between the different isotopologues.

-

-

Data Acquisition and Analysis: The mass spectrum is acquired, and the relative abundances of the [M+H]⁺ ions for each isotopologue (d0, d1, d2, and d3) are determined. The isotopic purity is calculated based on the relative intensities of these peaks.

Protocol 2: Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified this compound is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CDCl₃).

-

¹H NMR Analysis:

-

A ¹H NMR spectrum is acquired.

-

The absence or significant reduction of the signal corresponding to the methyl protons (around 2.0 ppm) indicates successful deuteration.

-

The isotopic purity can be estimated by comparing the integration of the residual methyl proton signal with the integration of the furan ring protons.

-

-

²H NMR Analysis:

-

A ²H (Deuterium) NMR spectrum is acquired.

-

The presence of a signal in the region corresponding to the methyl group confirms the incorporation of deuterium.

-

This provides qualitative confirmation of deuteration at the desired position.

-

Visualizing Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the proposed synthesis pathway and the analytical workflows.

References

Commercial Suppliers of 3-Methylfuran-d3: A Technical Guide for Laboratory Use

For researchers, scientists, and professionals in drug development requiring 3-Methylfuran-d3 for laboratory use, a variety of commercial suppliers offer this deuterated compound, primarily for use as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a summary of key suppliers and a general workflow for its application in such experimental setups.

Supplier and Product Overview

This compound (CAS Number: 105855-05-8) is a stable isotope-labeled version of 3-methylfuran (B129892), where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for accurately quantifying the concentration of native 3-methylfuran in various matrices. The following table summarizes the product offerings from several prominent chemical suppliers.

| Supplier | Product Name | CAS Number | Purity/Isotopic Purity | Available Formats & Quantities |

| LGC Standards | This compound | 105855-05-8 | >95% (HPLC), >95% Isotopic Purity by NMR | Neat (Oil): 2.5 mg, 5 mg, 50 mg[1][2] |

| This compound in Methanol | 105855-05-8 | 1 mg/mL | Solution: Inquire for sizes | |

| MedchemExpress | This compound | 105855-05-8 | Inquire for details | Inquire for available quantities |

| Sigma-Aldrich | This compound | 105855-05-8 | Inquire for details | Inquire for available quantities |

| Achemtek | This compound in Methanol | 105855-05-8 | 98+% Purity | Solution: 100 µg/mL[3] |

| Clearsynth | This compound | 105855-05-8 | Inquire for details | Inquire for available quantities[4] |

Experimental Workflow: Use as an Internal Standard

While specific experimental protocols are matrix and instrument-dependent, the general workflow for using this compound as an internal standard in a quantitative mass spectrometry analysis is outlined below. This process leverages the chemical similarity between the analyte and the deuterated standard, with the key difference being their mass-to-charge ratio (m/z), allowing for distinct detection by the mass spectrometer.

Methodological Considerations

The use of deuterated internal standards like this compound is a widely accepted practice to improve the accuracy and precision of quantitative analyses. The key principle is that the internal standard behaves nearly identically to the analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.

Key Steps in the Experimental Protocol:

-

Preparation of Standards: A series of calibration standards are prepared containing known concentrations of the unlabeled analyte (3-methylfuran) and a constant, known concentration of the internal standard (this compound).

-

Sample Preparation: A precise amount of the this compound internal standard is added to each unknown sample at the beginning of the sample preparation process.

-

Extraction: The analyte and internal standard are co-extracted from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis by Mass Spectrometry: The extracted sample is then analyzed by GC-MS or LC-MS. The instrument is set to monitor for the specific m/z ions of both the native 3-methylfuran and the deuterated internal standard.

-

Data Analysis: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.

This technical guide provides a starting point for researchers looking to source and utilize this compound. For specific applications, it is recommended to consult detailed analytical methods and perform appropriate validation studies.

References

In-Depth Technical Guide: 3-Methylfuran-d3 (CAS 105855-05-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and analytical applications of 3-Methylfuran-d3 (CAS No. 105855-05-8). This deuterated stable isotope-labeled compound is a critical tool for researchers in the fields of analytical chemistry, metabolomics, and environmental science.

Core Properties

This compound is the deuterated analog of 3-methylfuran (B129892). The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated form, 3-Methylfuran.

| Property | Value | Reference |

| CAS Number | 105855-05-8 | [1][2] |

| Molecular Formula | C₅H₃D₃O | [3] |

| Molecular Weight | 85.12 g/mol | [3] |

| IUPAC Name | 3-(trideuteriomethyl)furan | [3] |

| Synonyms | 3-Methylfuran D3, Furan (B31954), 3-(methyl-d3)- | |

| Purity | >95% (HPLC) | |

| Product Format | Neat Liquid |

| Property of 3-Methylfuran (CAS 930-27-8) | Value |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| Density | 0.92 g/cm³ |

| Boiling Point | 65-66 °C |

| Flash Point | -22 °C |

Safety and Handling

Hazard Identification

| Hazard | Description |

| Physical Hazards | Highly flammable liquid and vapor. |

| Health Hazards | Harmful if swallowed. Toxic by inhalation. |

| Environmental Hazards | No data available. |

Precautionary Measures and First Aid

| Situation | Precautionary and First Aid Measures |

| Handling | Keep away from sources of ignition - No smoking. In case of insufficient ventilation, wear suitable respiratory equipment. Use in a well-ventilated area. Avoid contact with skin and eyes. |

| Storage | Store in a refrigerator. Keep container tightly closed. |

| In case of accident or if you feel unwell | Seek medical advice immediately and show the label where possible. |

| If inhaled | Move the person to fresh air. If not breathing, give artificial respiration. |

| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

| In case of skin contact | Wash off with soap and plenty of water. |

| In case of eye contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as a stable isotope-labeled internal standard in quantitative analytical methods, particularly for the analysis of volatile organic compounds (VOCs) by isotope dilution mass spectrometry (IDMS). Its main application is in breath analysis for the potential early detection of lung cancer, where 3-methylfuran is a candidate biomarker.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate quantification technique. A known amount of the isotopically labeled standard (this compound) is added to a sample containing the analyte of interest (3-methylfuran). The labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, precise quantification can be achieved, correcting for sample loss and variations in instrument response.

Experimental Workflow for VOC Analysis in Breath Samples

The following diagram illustrates a typical workflow for the analysis of 3-methylfuran in exhaled breath samples using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of 3-Methylfuran in a Biological Matrix

This protocol provides a general framework for the quantification of 3-methylfuran in a biological matrix (e.g., breath condensate, urine, or plasma) using this compound as an internal standard, based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

-

This compound (CAS 105855-05-8) as internal standard (IS).

-

3-Methylfuran (CAS 930-27-8) for calibration standards.

-

Methanol (B129727) (purge and trap grade).

-

Deionized water.

-

Sodium chloride.

-

20 mL headspace vials with PTFE-lined septa.

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

2. Preparation of Standard Solutions:

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

-

Calibration Standard Stock Solution: Prepare a stock solution of 3-methylfuran in methanol (e.g., 100 µg/mL).

-

Working Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the 3-methylfuran stock solution into the matrix (e.g., deionized water for a standard curve) to achieve a concentration range relevant to the expected sample concentrations.

3. Sample Preparation:

-

Place a defined volume of the sample (e.g., 5 mL of breath condensate) into a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard solution to each sample and calibration standard. The final concentration of the IS should be consistent across all samples and standards.

-

Add a saturating amount of sodium chloride (e.g., 1 g) to the vial to increase the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE-lined septum and cap.

4. HS-SPME Procedure:

-

Place the vial in an autosampler with an incubator.

-

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined time (e.g., 15 minutes) with agitation to facilitate the partitioning of analytes into the headspace.

-

Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.

5. GC-MS Analysis:

-

Injection: Transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: Use a suitable capillary column for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Monitor characteristic ions for 3-methylfuran (e.g., m/z 82, 53).

-

Monitor characteristic ions for this compound (e.g., m/z 85, 56).

-

-

6. Quantification:

-

Integrate the peak areas of the selected ions for both 3-methylfuran and this compound.

-

Calculate the response ratio (Area of analyte / Area of internal standard).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-methylfuran in the unknown samples by interpolating their response ratios on the calibration curve.

Synthesis of Deuterated Furan Derivatives

General Synthetic Approaches

One common method involves the use of deuterated reagents to introduce deuterium atoms at specific positions on the furan ring or its precursors.

A potential synthetic route could involve the reduction of a suitable precursor, such as 3-furaldehyde, with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by further chemical modifications to yield this compound. Alternatively, base-catalyzed hydrogen-deuterium exchange reactions using heavy water (D₂O) on 3-methylfuran or a precursor can also be employed. The final product would require purification by chromatography and characterization by NMR and mass spectrometry to confirm its identity and isotopic purity.

Conclusion

This compound (CAS 105855-05-8) is a valuable tool for researchers engaged in the quantitative analysis of volatile organic compounds. Its primary application as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise measurements, which are crucial in fields such as clinical diagnostics, environmental monitoring, and food science. The provided information on its properties, safety, and a detailed experimental workflow for its use will aid researchers in the successful implementation of this important analytical standard in their studies.

References

An In-depth Technical Guide on the Physical Characteristics of 3-(trideuteriomethyl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical characteristics of 3-(trideuteriomethyl)furan, a deuterated isotopologue of 3-methylfuran (B129892). Due to the kinetic isotope effect, deuterated compounds often exhibit altered metabolic profiles and reaction kinetics, making them valuable tools in drug discovery and mechanistic studies. This document outlines the expected shifts in key physical properties such as molecular weight, boiling point, density, and melting point, resulting from the substitution of protium (B1232500) with deuterium (B1214612) in the methyl group. The information presented is based on established principles of isotope effects on molecular properties, providing a foundational resource for researchers working with or considering the use of this compound.

Introduction

Isotopic substitution, particularly the replacement of hydrogen with its heavier, stable isotope deuterium, is a powerful strategy in pharmaceutical and materials science. This subtle change in mass can lead to significant alterations in the physicochemical properties of a molecule without modifying its fundamental chemical structure.[1] The primary origin of these changes lies in the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] This increased bond strength arises from a lower zero-point vibrational energy for the C-D bond.[1] Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate.

Beyond reaction kinetics, deuteration influences non-covalent interactions and bulk physical properties.[2] These modifications, though often modest, are critical for the accurate design and interpretation of experiments involving deuterated compounds. This guide focuses on the predicted physical characteristics of 3-(trideuteriomethyl)furan, providing a theoretical baseline for its handling, purification, and application in research and development.

Predicted Physical Properties of 3-(trideuteriomethyl)furan

Comparative Data of 3-methylfuran and Predicted Data for 3-(trideuteriomethyl)furan

The following table summarizes the known physical properties of 3-methylfuran and the predicted values for 3-(trideuteriomethyl)furan.

| Physical Property | 3-methylfuran | 3-(trideuteriomethyl)furan (Predicted) | Rationale for Prediction |

| Molecular Formula | C₅H₆O | C₅H₃D₃O | Substitution of three hydrogen atoms with deuterium. |

| Molecular Weight | 82.10 g/mol | 85.12 g/mol | Increased mass due to the presence of three deuterium atoms. |

| Boiling Point | 65-66 °C | Slightly higher than 66 °C | Increased molecular weight and potentially stronger intermolecular forces lead to a higher boiling point. For example, heavy water (D₂O) has a boiling point of 101.4 °C compared to 100.0 °C for H₂O. |

| Density | 0.92 g/mL | Slightly higher than 0.92 g/mL | The increase in molecular mass with a minimal change in molecular volume results in a higher density. Deuterated solvents are consistently denser than their non-deuterated counterparts. |

| Melting Point | -94.28 °C (estimate) | Difficult to predict | The effect of deuteration on melting point is complex and can either increase or decrease the value, depending on changes in crystal packing and intermolecular forces. |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Isotopic substitution is not expected to affect the electronic transitions responsible for color. |

| Solubility | Soluble in alcohol; water solubility of 3030 mg/L @ 25 °C | Similar to 3-methylfuran | Deuteration is not expected to significantly alter the polarity and thus the solubility profile of the molecule. |

Methodologies for Characterization

The predicted physical properties of 3-(trideuteriomethyl)furan can be experimentally verified using standard analytical techniques.

Determination of Boiling Point

The boiling point can be determined by distillation. A small-scale distillation apparatus would be suitable. The temperature at which the liquid boils and the vapor condenses would be recorded as the boiling point at a given atmospheric pressure.

Measurement of Density

A pycnometer or a digital density meter can be used to accurately measure the density of the liquid at a specified temperature. The mass of a known volume of the substance is determined and used to calculate the density.

Melting Point Determination

For the determination of the melting point, the substance would need to be solidified by cooling. A melting point apparatus could then be used to observe the temperature range over which the solid melts.

Spectroscopic Analysis

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium. The mass spectrum of 3-(trideuteriomethyl)furan will show a molecular ion peak at m/z 85.12, which is 3 units higher than that of 3-methylfuran.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the absence of protons on the methyl group. ¹³C NMR will show a characteristic triplet for the -CD₃ carbon due to coupling with deuterium. ²H (Deuterium) NMR will show a signal corresponding to the deuterium nuclei.

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in 3-methylfuran. The stretching frequency is roughly proportional to the square root of the reduced mass of the vibrating atoms.

Visualization of Structural Differences

The structural difference between 3-methylfuran and its deuterated analog is the substitution at the methyl group.

Caption: Isotopic relationship between 3-methylfuran and 3-(trideuteriomethyl)furan.

Conclusion

The substitution of hydrogen with deuterium in the methyl group of 3-methylfuran to form 3-(trideuteriomethyl)furan is predicted to result in a measurable increase in its molecular weight, boiling point, and density. While the effect on the melting point is less certain, the overall physicochemical profile is expected to be very similar to the parent compound, with the key difference being the kinetic stability of the C-D bonds. These predicted properties provide a valuable starting point for researchers and professionals in drug development for the safe handling, characterization, and application of this deuterated compound. Experimental verification of these properties is recommended for any critical application.

References

Technical Guide: Storage and Stability of 3-Methylfuran-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of 3-Methylfuran-d3 (CAS: 105855-05-8). Adherence to these guidelines is crucial for maintaining the isotopic and chemical purity of this compound, ensuring the accuracy and reliability of experimental results.

Compound Information

| Property | Value |

| Chemical Name | 3-(Trideuteriomethyl)furan |

| Synonyms | 3-(Methyl-d3)furan, this compound |

| CAS Number | 105855-05-8 |

| Molecular Formula | C₅H₃D₃O |

| Molecular Weight | 85.12 g/mol |

Storage and Handling Guidelines

Proper storage and handling are paramount to prevent degradation and ensure the long-term stability of this compound. As a volatile and light-sensitive compound, specific precautions must be taken.

Storage Conditions

The recommended storage conditions for this compound are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or 2-8°C | To minimize volatility and slow potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation. |

| Container | Tightly sealed amber glass vial | To protect from light and prevent evaporation and contamination. |

| Shipping | Shipped on blue ice or dry ice. | To maintain a cold chain and ensure stability during transit. |

Handling Procedures

Due to its hazardous nature, this compound should be handled with care in a well-ventilated area, preferably within a fume hood. It is classified as highly flammable, toxic if inhaled, and harmful if swallowed.

The following logical workflow outlines the recommended handling procedures for this compound.

Stability Profile

While specific long-term quantitative stability data for this compound is limited, information can be inferred from its chemical properties and studies on similar furan (B31954) compounds. The primary stability concerns are degradation through oxidation and ring-opening reactions, as well as isotopic exchange.

Potential Degradation Pathways

| Degradation Pathway | Description | Contributing Factors |

| Oxidation | The furan ring is susceptible to oxidation, which can lead to ring-opened products or other oxidized derivatives. | Exposure to air (oxygen). |

| Hydrolysis | Although less common for simple furans, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to ring-opening. | Presence of strong acids or bases. |

| Photodegradation | Exposure to UV light can induce degradation. | Exposure to direct sunlight or other UV sources. |

| Isotopic Exchange (H/D Exchange) | The deuterium (B1214612) atoms on the methyl group are generally stable. However, prolonged exposure to protic solvents, especially under acidic or basic conditions, could potentially lead to exchange with hydrogen atoms, compromising isotopic purity. | Use of protic solvents (e.g., water, methanol). |

Experimental Protocols for Stability Assessment

A stability testing program is essential to determine the shelf-life of this compound under specific storage conditions. The following is a generalized experimental workflow for conducting such a study.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically suitable.

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

-

Purpose: To assess chemical purity and quantify the parent compound and any non-volatile degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Detection: Mass spectrometry (Electron Ionization - EI).

-

Purpose: To assess purity, identify volatile degradation products, and confirm the isotopic enrichment.

By adhering to these storage, handling, and testing guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to reliable and reproducible scientific outcomes.

A Deep Dive into the Certificate of Analysis for 3-Methylfuran-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for 3-Methylfuran-d3. Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development settings. This guide will delve into the key analytical data, detail the experimental protocols used for their determination, and visualize the logical workflows and molecular structure.

Overview of this compound

This compound is the deuterated form of 3-methylfuran, a volatile organic compound. The replacement of three hydrogen atoms with deuterium (B1214612) atoms on the methyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis. Its chemical properties are nearly identical to the unlabeled analog, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.

Below is a summary of the general product information typically found on a CoA.

| Property | Value |

| Product Name | This compound |

| CAS Number | 105855-05-8 |

| Molecular Formula | C₅H₃D₃O |

| Molecular Weight | 85.12 g/mol |

| Appearance | Colourless to Light Brown Oil |

| Solubility | Chloroform (Slightly) |

| Long Term Storage | -20°C, Inert atmosphere, Light sensitive |

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative Certificate of Analysis for this compound.

Table 1: Purity and Isotopic Enrichment

| Test | Specification | Result |

| Purity (HPLC) | >95% | 95.59% (220 nm) |

| Isotopic Purity | >95% | >95% by NMR |

Table 2: Identity Confirmation

| Test | Specification | Result |

| ¹H NMR | Conforms to Structure | Conforms |

| ¹³C NMR | Conforms to Structure | Conforms |

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity is determined by comparing the peak area of the main component to the total area of all peaks detected at a specific wavelength.

Methodology:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating small organic molecules like 3-methylfuran.

-

Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. For 3-methylfuran, a starting condition could be a mixture of water and acetonitrile (e.g., 60:40 v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 220 nm, where the furan (B31954) ring exhibits absorbance.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. The area of the this compound peak is divided by the total area of all peaks (excluding the solvent front) and multiplied by 100 to give the percent purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For structural confirmation, ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For isotopic purity in deuterated compounds, ¹H NMR is used to quantify the residual non-deuterated sites.

Methodology:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent that does not contain signals in the regions of interest, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆.

-

¹H NMR for Structural Confirmation:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters: A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

Analysis: The chemical shifts, splitting patterns, and integration of the signals are compared to the expected spectrum for this compound. The absence of a significant signal in the methyl proton region confirms the high level of deuteration.

-

-

¹³C NMR for Structural Confirmation:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Acquisition Parameters: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Analysis: The number of signals and their chemical shifts are compared to the expected ¹³C spectrum.

-

-

¹H NMR for Isotopic Purity:

-

Principle: The isotopic purity is determined by comparing the integral of the residual proton signal on the deuterated methyl group to the integral of a proton signal on the furan ring.

-

Analysis: A very small signal will be present for the partially deuterated (d₂) and non-deuterated (d₀) methyl groups. The ratio of the integral of this residual methyl signal to the integral of a ring proton (which is not deuterated) allows for the calculation of the isotopic purity. For example, if the integral of a single ring proton is set to 1.0, the integral of the residual methyl protons would be very small, and this value is used to calculate the percentage of non-deuterated methyl groups.

-

Visualizations

Chemical Structure and Deuteration Site

Caption: Chemical structure of this compound with the deuterated methyl group highlighted.

Certificate of Analysis Workflow

Caption: A generalized workflow for the generation of a Certificate of Analysis.

Navigating the Isotopic Landscape: A Technical Guide to Deuterated 3-Methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling patterns in deuterated 3-Methylfuran (B129892). In the ever-evolving landscape of pharmaceutical research and development, the strategic incorporation of deuterium (B1214612) into molecules offers a powerful tool for enhancing pharmacokinetic profiles and elucidating metabolic pathways. 3-Methylfuran, a key structural motif in various bioactive compounds, is a prime candidate for such isotopic labeling. This document details the methodologies for deuterium incorporation, analytical techniques for characterizing labeling patterns, and the underlying principles governing isotopic distribution.

Introduction to Isotopic Labeling of 3-Methylfuran

Isotopic labeling of 3-Methylfuran involves the replacement of one or more hydrogen atoms with its stable isotope, deuterium. This subtle modification of introducing a heavier isotope can significantly alter the physicochemical properties of the molecule, most notably its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the breaking of a C-H bond, thereby improving the drug's half-life and bioavailability.

The primary goals for deuterating 3-Methylfuran in a research and drug development context are:

-

Metabolic Site Blocking: To slow down or block metabolism at specific sites, leading to a more favorable pharmacokinetic profile.

-

Mechanistic Studies: To trace the metabolic fate of the molecule and understand its biotransformation pathways.

-

Quantitative Bioanalysis: To serve as a stable isotope-labeled internal standard for accurate quantification in complex biological matrices.

Methodologies for the Synthesis of Deuterated 3-Methylfuran

Several synthetic strategies can be employed to introduce deuterium into the 3-Methylfuran scaffold. The choice of method depends on the desired labeling pattern (selective vs. non-selective) and the starting materials available.

Synthesis from Deuterated Precursors

A highly specific method for introducing deuterium is to synthesize the 3-Methylfuran ring from precursors that are already deuterated. For instance, a deuterated methyl group can be introduced using a deuterated methylating agent.

Illustrative Experimental Protocol: Synthesis of 3-(Trideuteromethyl)furan

This hypothetical protocol is adapted from established methods for the synthesis of 3-methylfuran.

-

Starting Material: 3-Furoic acid.

-

Reduction to Alcohol: 3-Furoic acid is reduced to 3-(hydroxymethyl)furan using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Oxidation to Aldehyde: The resulting alcohol is then oxidized to 3-furaldehyde (B129913) using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).

-

Wittig Reaction: A Wittig reaction is performed on 3-furaldehyde using a trideuteromethyl-triphenylphosphonium halide (e.g., CD₃P(Ph)₃I), which can be prepared from trideuteromethyl iodide (CD₃I). This step introduces the deuterated methyl group.

-

Cyclization/Rearrangement: The resulting alkene can then be subjected to conditions that facilitate the formation of the furan (B31954) ring, if not already present in the precursor. Note: A more direct approach would involve the coupling of a deuterated methyl group to a pre-formed furan ring derivative.

Hydrogen-Deuterium (H-D) Exchange Reactions

Direct H-D exchange reactions on the 3-Methylfuran molecule offer a more direct, albeit potentially less selective, route to deuteration. These reactions can be catalyzed by acids, bases, or transition metals.

2.2.1. Acid-Catalyzed H-D Exchange

In the presence of a strong deuterated acid (e.g., D₂SO₄), the furan ring can undergo electrophilic substitution, leading to the exchange of ring protons with deuterons. The positions most susceptible to exchange are typically the α-positions (C2 and C5) due to the electron-donating effect of the oxygen atom.

2.2.2. Base-Catalyzed H-D Exchange

Strong bases can deprotonate the more acidic protons on the furan ring, followed by quenching with a deuterium source like D₂O. The acidity of the ring protons in 3-methylfuran is in the order of C2 > C5 > C4.

2.2.3. Transition Metal-Catalyzed H-D Exchange

Catalysts such as palladium on carbon (Pd/C) or platinum can facilitate the exchange of hydrogen atoms with deuterium from D₂ gas or D₂O. This method can lead to high levels of deuterium incorporation but may also result in the saturation of the furan ring under harsh conditions.

Quantitative Analysis of Isotopic Labeling Patterns

The determination of the location and extent of deuterium incorporation is crucial. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool to determine the degree of deuteration at specific positions. The disappearance or reduction in the intensity of a proton signal directly correlates with the percentage of deuterium incorporation at that site. ¹³C NMR can also be used, as the carbon signal of a C-D bond is a triplet (due to coupling with deuterium, which has a spin of 1) and is shifted slightly upfield compared to a C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information on the overall deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule. The mass spectrum of a deuterated compound will show a distribution of isotopologues, with peaks corresponding to the incorporation of one, two, three, or more deuterium atoms. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition of the deuterated molecule.

Isotopic Labeling Patterns: Quantitative Data

| Deuteration Method | Deuterium Source | Predominant Labeled Positions | Average % Deuterium Incorporation (Illustrative) |

| Synthesis from CD₃I | CD₃I | Methyl group (-CD₃) | >98% at the methyl position |

| Acid-Catalyzed Exchange | D₂SO₄ / D₂O | C2 and C5 positions | 40-60% at C2, 20-40% at C5 |

| Base-Catalyzed Exchange | NaOD / D₂O | C2 position | 50-70% at C2 |

| Pd/C Catalyzed Exchange | D₂ gas | All positions (ring and methyl) | Variable, can approach >90% at all positions |

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of deuterated 3-Methylfuran.

Conclusion

The isotopic labeling of 3-Methylfuran with deuterium is a valuable strategy in modern drug discovery and development. By carefully selecting the synthetic methodology, researchers can achieve specific labeling patterns to modulate metabolic stability and investigate biotransformation pathways. The analytical characterization by NMR and MS is essential to confirm the extent and location of deuterium incorporation. This technical guide serves as a foundational resource for scientists and researchers venturing into the synthesis and application of deuterated 3-Methylfuran, paving the way for the development of safer and more effective pharmaceuticals.

The Gold Standard of Quantification: A Technical Guide to Stable Isotope Labeled Internal Standards

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount.[1] This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data.[1] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift.[1] A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]

The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This "isotope dilution" method effectively cancels out most sources of analytical error.

The use of a SIL-IS is widely regarded as the gold standard for quantitative bioanalysis, providing a level of accuracy and precision that is difficult to achieve with other internal standardization methods, such as the use of a structural analog. While a structural analog may have similar chemical properties to the analyte, it will not behave identically during chromatography and ionization, leading to potential inaccuracies in quantification.

Synthesis and Selection of Stable Isotope Labeled Internal Standards

The preparation of a high-quality SIL-IS is a critical first step in the development of a robust quantitative assay. The ideal SIL-IS should be of high isotopic purity, chemically stable, and the isotopic label should be positioned in a part of the molecule that is not susceptible to exchange.

Commonly Used Stable Isotopes:

| Isotope | Natural Abundance (%) | Key Characteristics |

| Deuterium (B1214612) (²H or D) | 0.015 | Relatively inexpensive to incorporate. Can sometimes exhibit a slight "isotope effect" where it elutes slightly earlier than the unlabeled analyte in chromatography. Label placement is critical to avoid back-exchange. |

| Carbon-13 (¹³C) | 1.1 | Generally preferred over deuterium due to its chemical stability. Less likely to exhibit chromatographic isotope effects. Synthesis can be more complex and expensive. |

| Nitrogen-15 (¹⁵N) | 0.37 | Chemically stable and useful for nitrogen-containing compounds. Synthesis can be challenging. |

Synthesis Approaches:

There are two primary methods for introducing isotopic labels into a molecule of interest:

-

Hydrogen-Deuterium Exchange: This method involves exchanging protons in the analyte molecule with deuterium atoms from a deuterated solvent. While simpler, it's crucial to ensure the deuterium labels are not on heteroatoms like oxygen or nitrogen, where they can easily exchange with protons from the solvent or matrix.

-

Chemical Synthesis with Isotope-Containing Building Blocks: This approach offers more flexibility in the position, type, and number of isotopic substitutions. It allows for the creation of more stable and reliable SIL-IS, though it is a more complex and costly process.

Key Selection Criteria for a Good SIL-IS:

-

Stability of the Label: The isotopic label must be positioned on a non-exchangeable site to prevent its loss during sample processing.

-

Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough to prevent isotopic crosstalk, but not so large that it significantly alters the molecule's chemical properties.

-

High Isotopic Purity: The SIL-IS should be free of unlabeled species to avoid interference with the analyte signal.

-

Label Position: The label should ideally be on a fragment of the molecule that will be monitored in MS/MS analysis.

Applications in Drug Development and Research

SIL-IS are indispensable tools in various stages of drug development and life science research, primarily due to their ability to enhance the accuracy and precision of quantitative assays.

Pharmacokinetics and Metabolism Studies: SIL-IS are widely used in bioanalytical methods to support pharmacokinetic and metabolism studies. They enable the accurate determination of drug and metabolite concentrations in biological fluids like plasma and urine.

Clinical Metabolomics: In targeted metabolomics, SIL-IS are used to compensate for matrix effects and allow for more accurate comparisons of metabolite levels between different biological samples.

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for the quantitative analysis of protein expression levels. In SILAC, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids. After cell lysis and protein digestion, the samples are mixed, and the relative abundance of proteins is determined by comparing the mass spectrometry signal intensities of the "light" and "heavy" peptide pairs.

Quantitative Data and Performance Metrics

The use of SIL-IS significantly improves the performance of quantitative assays. The following table summarizes the typical improvements observed when using a SIL-IS compared to an external standard or a structural analog internal standard.

| Performance Metric | Without SIL-IS (External/Analog IS) | With SIL-IS |

| Precision (%CV) | 10-20% | ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (%Bias) | ± 20-30% | ± 15% (± 20% for LLOQ) |

| Matrix Effect (%CV) | High variability | Significantly reduced |

| Recovery | Variable | Consistent and reproducible |

Note: LLOQ refers to the Lower Limit of Quantification. The acceptance criteria are based on regulatory guidelines such as the ICH M10 guideline.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of stable isotope labeled internal standards.

Protocol 1: Quantitative Analysis of a Small Molecule Drug in Plasma

This protocol outlines the typical steps for quantifying a small molecule drug in a biological matrix like plasma using LC-MS/MS.

1. Reagent and Standard Preparation:

-

Stock Solutions: Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. The purity and identity of these reference standards are critical.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution with the appropriate solvent.

-

Quality Control (QC) Working Solutions: Prepare at least four levels of QC working solutions (Low, Medium, High, and LLOQ) from a separate analyte stock solution.

-

SIL-IS Working Solution: Prepare a working solution of the SIL-IS at a constant concentration.

2. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 10 µL of the SIL-IS working solution to all wells except the blank.

-

Add 300 µL of cold acetonitrile (B52724) to each well to precipitate the plasma proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions: Develop a suitable liquid chromatography method to achieve chromatographic separation of the analyte and SIL-IS from other matrix components.

-

Mass Spectrometric Conditions: Optimize the mass spectrometer parameters (e.g., electrospray ionization voltage, source temperature, collision energy) for the analyte and SIL-IS. Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

-

Integrate the peak areas of the analyte and the SIL-IS for each sample.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.

Protocol 2: SILAC for Quantitative Proteomics

This protocol provides a simplified workflow for a SILAC experiment.

1. SILAC Labeling:

-

Culture two populations of cells in parallel.

-

One population is grown in "light" medium containing the natural abundance of essential amino acids (e.g., L-arginine and L-lysine).

-

The other population is grown in "heavy" medium where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ²H₄-L-lysine).

-

Allow the cells to grow for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Sample Preparation:

-

Harvest and lyse the "light" and "heavy" cell populations separately.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

3. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

4. Data Analysis:

-

Identify and quantify the "light" and "heavy" peptide pairs using specialized proteomics software.

-

The ratio of the peak intensities of the "heavy" to "light" peptide pairs provides a direct measure of the relative abundance of the corresponding protein in the two cell populations.

Mandatory Visualizations

Caption: A generalized workflow for quantitative analysis using a stable isotope labeled internal standard.

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

Caption: A simplified workflow for quantitative proteomics using the SILAC method.

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Methylfuran-d3 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving high accuracy and precision. An ideal internal standard co-elutes with the analyte of interest and behaves similarly during sample preparation and analysis, thus compensating for variations in injection volume, sample matrix effects, and instrument response. Deuterated analogs of target analytes, such as 3-Methylfuran-d3, are considered the gold standard for internal standards in GC-MS due to their similar physicochemical properties to the native compound, ensuring they experience similar extraction efficiencies and ionization responses.

This compound is the deuterated form of 3-methylfuran (B129892), a volatile organic compound found in various food products and environmental samples. Its use as an internal standard is particularly relevant in the analysis of furan (B31954) and its derivatives, which are of interest due to their potential toxicity. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in GC-MS analysis.

Physicochemical Properties of 3-Methylfuran and its Deuterated Analog

A summary of the key physicochemical properties of 3-methylfuran and its deuterated internal standard, this compound, is presented below. The similarity in properties ensures that the internal standard closely mimics the behavior of the analyte during analysis.

| Property | 3-Methylfuran | This compound |

| CAS Number | 930-27-8[1][2] | 105855-05-8[3] |

| Molecular Formula | C₅H₆O[4] | C₅H₃D₃O |

| Molecular Weight | 82.10 g/mol | 85.12 g/mol |

| Boiling Point | 66.9 ± 9.0 °C at 760 mmHg | Not explicitly available, but expected to be very similar to 3-methylfuran. |

| Flash Point | -20.6 ± 3.2 °C | Not explicitly available, but expected to be very similar to 3-methylfuran. |

Experimental Protocols

This section details the methodologies for the quantitative analysis of 3-methylfuran using this compound as an internal standard. Two common sample preparation techniques, Headspace (HS) and Solid-Phase Microextraction (SPME), are described.

Preparation of Standards and Samples

1.1. Stock Solutions:

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-methylfuran into a 10 mL volumetric flask and dilute to volume with methanol (B129727).

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound into a 10 mL volumetric flask and dilute to volume with methanol.

1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to cover the desired calibration range (e.g., 0.1 - 100 ng/mL).

-

Prepare a working internal standard solution by diluting the internal standard stock solution with methanol to a final concentration of 10 ng/mL.

1.3. Sample Preparation:

-

Liquid Samples (e.g., beverages): Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

-

Solid Samples (e.g., food): Homogenize the sample. Weigh a known amount (e.g., 1 g) of the homogenized sample into a 20 mL headspace vial. Add a known volume of saturated NaCl solution (e.g., 5 mL) to aid in the release of volatile compounds.

-

Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with a consistent volume of the working internal standard solution (e.g., 10 µL of 10 ng/mL this compound) just before sealing the vials.

Headspace (HS) GC-MS Protocol

This method is suitable for the analysis of volatile compounds in complex matrices.

2.1. HS Autosampler Conditions:

-

Vial Equilibration Temperature: 60 °C

-

Vial Equilibration Time: 15 min

-

Loop Temperature: 70 °C

-

Transfer Line Temperature: 80 °C

-

Injection Volume: 1 mL

2.2. GC-MS Conditions:

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 2 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

3-Methylfuran: Quantifier ion m/z 82, Qualifier ion m/z 53

-

This compound: Quantifier ion m/z 85, Qualifier ion m/z 56 (predicted)

-

Solid-Phase Microextraction (SPME) GC-MS Protocol

SPME is a sensitive technique for the extraction and concentration of volatile and semi-volatile compounds.

3.1. SPME Autosampler Conditions:

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).